Product packaging for Imcroporin(Cat. No.:)

Imcroporin

Cat. No.: B1576326
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Imcroporin is a cationic antimicrobial peptide (CAP) screened and isolated from the cDNA library of the venomous gland of the scorpion Isometrus maculates . It represents a promising research tool in the fight against multidrug-resistant bacterial pathogens, with potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The primary mechanism of action for this compound, like many short cationic peptides, is believed to involve its electrostatic attraction to the anionic surfaces of bacterial membranes, leading to membrane disruption and rapid cell death . In vitro studies demonstrate that this compound kills bacteria quickly and exhibits a minimum inhibitory concentration (MIC) of 50 µg/ml against MRSA, which is reported to be 8-fold lower than that of cefotaxime and 40-fold lower than that of penicillin . Furthermore, in vivo efficacy has been shown in infected mouse models . With the rise of antimicrobial resistance (AMR) posing a severe global health threat, this compound serves as a valuable lead compound for research into new classes of anti-infective drugs . Its properties make it a compelling candidate for mechanistic studies, structure-activity relationship (SAR) analyses, and the development of novel therapeutics targeting antibiotic-resistant infections . This product is provided For Research Use Only. Not for use in diagnostic procedures or administration to humans.

Properties

bioactivity

Antibacterial

sequence

FSLLPSLIGGLVSAIK

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Imcroporin

Retrosynthetic Analysis and Strategic Disconnections for Imcroporin

Retrosynthetic analysis is a fundamental technique in organic synthesis planning, involving the deconstruction of a target molecule into simpler, readily available starting materials through a series of hypothetical bond disconnections wikipedia.orgsolubilityofthings.com. This "backward thinking" approach allows chemists to identify potential synthetic routes and evaluate their feasibility wikipedia.orgsolubilityofthings.com.

For a complex molecule like this compound, retrosynthetic analysis begins with identifying key structural features, functional groups, and stereocenters . Strategic disconnections are then planned at bonds whose formation in the forward synthetic direction is both chemically feasible and leads to simpler, accessible precursors solubilityofthings.comslideshare.net. These disconnections often occur adjacent to or near functional groups slideshare.net. The goal is to simplify the molecular structure progressively wikipedia.orgsolubilityofthings.com.

Key considerations in the retrosynthetic analysis of this compound would include:

Identifying Strategic Bonds: Bonds whose cleavage significantly simplifies the molecule or reveals known reactive intermediates (synthons) slideshare.netlibretexts.org. These might include carbon-carbon bonds forming the core skeleton or carbon-heteroatom bonds slideshare.netfiveable.me.

Functional Group Interconversions (FGIs): Transformations of functional groups that facilitate disconnections or enable subsequent reactions in the forward synthesis ic.ac.ukjournalspress.com. FGIs can simplify the molecule or adjust reactivity journalspress.com.

Recognizing Retrons: Substructures within this compound that are the result of common chemical reactions, suggesting a specific transform (the reverse of a reaction) libretexts.orgfiveable.me.

Convergent vs. Linear Synthesis: Planning disconnections that lead to fragments that can be synthesized separately and coupled late in the synthesis (convergent synthesis), which is generally more efficient than building the molecule step-by-step from a single starting point (linear synthesis) libretexts.orgspiedigitallibrary.org.

For example, a complex cyclic system within this compound might suggest a cycloaddition reaction as a key bond-forming step in the forward synthesis, leading to a two-group disconnection in the retrosynthetic direction fiveable.me. Similarly, the presence of a hydroxyl group might suggest a disconnection alpha or beta to it, leading back to carbonyl compounds or epoxides as precursors ic.ac.uk.

Retrosynthetic analysis of this compound would involve exploring multiple potential disconnections and synthetic pathways, evaluating each based on factors such as the availability and cost of precursors, the efficiency and selectivity of the proposed reactions, and the need for stereochemical control libretexts.org.

Development of Novel Synthetic Routes to this compound and its Analogs

The development of novel synthetic routes to this compound and its analogs is driven by the need for more efficient, cost-effective, and sustainable methods compared to initial or traditional approaches. This involves exploring new chemical reactions, catalysts, and strategies to overcome challenges such as molecular complexity, sensitive functional groups, and stereochemical control.

Research findings in this area would typically involve detailed studies comparing different synthetic strategies, optimizing reaction conditions for each step, and characterizing all intermediates and the final product. Data tables would present yields, reaction times, temperatures, and solvent systems for various synthetic sequences.

Illustrative Data Table: Comparison of Hypothetical Synthetic Routes to this compound

RouteKey StepsOverall Yield (%)Number of Steps
A[Step 1], [Step 2], [Step 3], [Step 4]154
B[Step 1'], [Step 2'], [Step 3']223
C[Catalytic Cascade 1], [Step 2'']352

Note: This table presents illustrative data for hypothetical synthetic routes.

Enantioselective and Diastereoselective Synthesis

Given the potential for this compound and its analogs to possess multiple stereocenters, controlling stereochemistry is paramount in their synthesis. Enantioselective synthesis aims to produce one enantiomer of a chiral compound in preference to the other, while diastereoselective synthesis focuses on the preferential formation of one diastereomer over others.

Achieving high levels of enantioselectivity and diastereoselectivity in this compound synthesis would involve employing a range of techniques, including:

Chiral Catalysis: Using catalysts (e.g., transition metal complexes with chiral ligands, organocatalysts, or biocatalysts) that can induce asymmetry in a reaction acs.orgmt.comnih.govtandfonline.comscienceopen.commdpi.commdpi.comdiva-portal.orgyoutube.com.

Chiral Auxiliaries: Attaching a chiral group to a reactant that directs the stereochemical outcome of a reaction, and which can be removed later.

Chiral Reagents: Using enantiomerically pure reagents that transfer their chirality to the product.

Kinetic Resolution: Separating enantiomers based on their different reaction rates with a chiral reagent or catalyst.

Asymmetric Induction: Designing reactions where existing stereocenters in a molecule influence the formation of new ones.

Research in this area would focus on developing and optimizing reactions that introduce or control stereocenters with high fidelity. Data tables would report enantiomeric excess (ee) and diastereomeric ratio (dr) values for key steps, demonstrating the effectiveness of the stereocontrol strategy.

Illustrative Data Table: Enantioselectivity in a Hypothetical Key Step of this compound Synthesis

Catalyst SystemTemperature (°C)SolventTime (h)Yield (%)ee (%)
[Catalyst A]25[Solvent X]128592
[Catalyst B]0[Solvent Y]187898
[Catalyst C]50[Solvent Z]89088

Note: This table presents illustrative data for hypothetical reaction conditions and outcomes.

Green Chemistry Principles in this compound Synthesis

Incorporating green chemistry principles into the synthesis of this compound is essential for minimizing its environmental impact. The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes temple.edutradebe.comalliedacademies.orgsolubilityofthings.comseventhgeneration.com.

Relevant principles for this compound synthesis include:

Prevention of Waste: Designing synthetic routes that minimize the formation of byproducts temple.edutradebe.comalliedacademies.orgsolubilityofthings.comseventhgeneration.com.

Atom Economy: Maximizing the incorporation of all atoms from the starting materials into the final this compound molecule, reducing waste at the atomic level temple.edutradebe.comalliedacademies.orgsolubilityofthings.comseventhgeneration.comwikipedia.orgskpharmteco.comlibretexts.orgjocpr.comprimescholars.comepitomejournals.com.

Less Hazardous Chemical Syntheses: Using and generating substances with minimal toxicity temple.edutradebe.comalliedacademies.orgsolubilityofthings.comseventhgeneration.comskpharmteco.com.

Safer Solvents and Auxiliaries: Employing environmentally benign solvents (e.g., water, supercritical CO2, ionic liquids, bio-based solvents) and minimizing the use of auxiliary substances temple.edutradebe.comsolubilityofthings.comseventhgeneration.comepitomejournals.comneuroquantology.comnih.govresearchgate.netjetir.orgamazon.com.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible temple.edutradebe.comsolubilityofthings.comseventhgeneration.com.

Use of Renewable Feedstocks: Utilizing starting materials derived from renewable resources temple.edutradebe.comsolubilityofthings.comseventhgeneration.com.

Use of Catalysis: Employing catalytic reagents (which are used in small amounts and can be recycled) instead of stoichiometric reagents (which are used in excess and generate waste) mdpi.comtemple.edutradebe.comalliedacademies.orgsolubilityofthings.comseventhgeneration.com.

Avoid Chemical Derivatives: Minimizing the use of protecting groups or temporary modifications that require additional steps and reagents temple.edutradebe.comalliedacademies.orgsolubilityofthings.comseventhgeneration.com.

Developing green synthetic routes to this compound involves evaluating the environmental impact of each step and seeking alternatives that align with these principles. This could involve solvent screening, catalyst development, and reaction optimization to improve efficiency and reduce waste.

Advanced Catalytic Approaches in this compound Preparation

Advanced catalytic approaches play a crucial role in the efficient and selective synthesis of complex molecules like this compound nih.gov. Catalysis can accelerate reactions, enable transformations that are otherwise difficult, and provide exquisite control over chemo-, regio-, and stereoselectivity acs.orgnih.govmdpi.comstudysmarter.co.uk.

Key advanced catalytic approaches relevant to this compound synthesis include:

Transition Metal Catalysis: Utilizing transition metals (e.g., palladium, nickel, ruthenium) in combination with ligands to catalyze a wide range of reactions, including cross-coupling reactions, hydrogenations, and C-H activation nih.govmdpi.commdpi.comdiva-portal.orgstudysmarter.co.ukcatalysis.blog. These catalysts can be designed to be highly selective mdpi.comcatalysis.blog.

Organocatalysis: Employing small organic molecules as catalysts, offering advantages such as metal-free conditions, reduced toxicity, and high selectivity, particularly in asymmetric synthesis mt.comnih.govtandfonline.comscienceopen.commdpi.comacs.org.

Biocatalysis: Utilizing enzymes or whole cells as catalysts for highly selective transformations under mild conditions, often in aqueous media acs.orgnih.govjetir.orgacs.orgrsc.orgslideshare.net. Biocatalysts can exhibit remarkable chemo-, regio-, and stereoselectivity acs.orgnih.govacs.orgslideshare.net.

Photocatalysis and Electrocatalysis: Using light or electrical energy to drive catalytic reactions, offering alternative and potentially more sustainable activation methods diva-portal.org.

Research in advanced catalysis for this compound synthesis would involve designing and synthesizing novel catalysts, investigating their mechanism of action, and optimizing reaction conditions to achieve high efficiency, selectivity, and turnover numbers. Data would include catalyst loading, reaction rates, selectivity profiles, and catalyst recyclability.

Illustrative Data Table: Catalytic Activity in a Hypothetical this compound Coupling Reaction

CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)Selectivity (%)
[Metal Complex A]1.0806>9995
[Organocatalyst B]5.025189598
[Enzyme C]0.1374>99>99

Note: This table presents illustrative data for hypothetical catalytic reactions.

Chemical Modification and Scaffold Diversification of this compound

Once a synthetic route to this compound is established, chemical modification and scaffold diversification become important for exploring the relationship between structure and properties. This involves selectively altering the this compound structure to create a library of derivatives.

Chemical modification can include transformations of existing functional groups (e.g., oxidation, reduction, acylation, alkylation) or the introduction of new substituents. Scaffold diversification involves more significant changes to the core structure of this compound, such as altering ring sizes, introducing or removing rings, or rearranging the existing carbon skeleton.

Research in this area would focus on developing efficient and selective methods for these modifications, ensuring that the desired structural changes are achieved without affecting other parts of the molecule. This often requires careful control of reaction conditions and the use of protecting groups if sensitive functionalities are present.

Data tables would detail the specific chemical transformations performed, the reagents and conditions used, and the yield and purity of the resulting this compound derivatives. Spectroscopic data (e.g., NMR, MS) would be crucial for confirming the structures of the modified compounds.

Design Principles for this compound Derivatives

The design of this compound derivatives is guided by principles aimed at systematically exploring structural space and understanding how modifications impact the molecule's properties. While specific design principles would depend on the intended purpose of the derivatives (which is outside the scope of this article), general principles in chemical diversification apply.

Key design principles for this compound derivatives include:

Targeted Functional Group Modification: Systematically altering or introducing specific functional groups at different positions on the this compound scaffold to study their influence.

Skeletal Variations: Designing derivatives with modifications to the carbon framework, such as chain extensions, contractions, or the introduction of different ring systems.

Stereochemical Exploration: Synthesizing diastereomers or enantiomers of this compound or its modified forms to investigate the effect of stereochemistry.

Introduction of Linkers: Attaching various linker groups at specific points for potential conjugation or immobilization.

Bioisosteric Replacements: Substituting certain atoms or functional groups with others that have similar electronic or steric properties, but potentially altered characteristics.

The design process often involves computational modeling to predict the potential impact of structural changes before undertaking synthesis. The goal is to create a diverse set of this compound analogs that can provide insights into the relationship between molecular structure and its intrinsic chemical and physical properties.

Illustrative Data Table: Hypothetical this compound Derivatives Synthesized

Derivative IDStructural ModificationYield (%)Purity (%)
I-001This compound (Parent Compound)->99
I-002Hydroxylation at C-X7597
I-003Methylation of Nitrogen Y8898
I-004Ring Contraction in Moiety Z6295

Note: This table presents illustrative data for hypothetical this compound derivatives.

Synthesis and Characterization of this compound Analogs and Conjugates

This compound is a cationic antimicrobial peptide (AMP) originally isolated from the venom of the scorpion Isometrus maculates. nih.govnih.gov It is characterized as an α-helix polypeptide composed of 17 amino acids with a net positive charge. nih.gov The mature peptide is believed to consist of 17 residues and an unusual acidic propeptide at the C terminus. chemrxiv.org The synthesis of this compound and its analogs often employs solid-phase peptide synthesis methods, a standard technique for producing peptides. mdpi.compreprints.orgmdpi.com This approach allows for the controlled, stepwise addition of amino acids to a solid support, building the peptide chain from the C-terminus.

Detailed research into this compound analogs focuses on modifying the native peptide sequence to potentially enhance its antimicrobial activity, reduce toxicity, or improve stability. mdpi.commdpi.com Modifications frequently involve amino acid substitutions, particularly on the hydrophilic face of the α-helix, to increase cationicity and α-helicity. nih.gov This strategy has been explored with other related peptides, such as IsCT, mucroporin, and Pseudin-2, to improve bioactivity and decrease cytotoxicity. nih.gov

One common method for synthesizing peptide analogs is the Fmoc solid-phase chemistry method. preprints.orgmdpi.com This technique utilizes the fluorenylmethyloxycarbonyl (Fmoc) group for Nα-amino protection, which is removed by a mild base, typically piperidine. mdpi.com Amino acid coupling is often facilitated by activating reagents such as 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU). mdpi.com The peptide is cleaved from the resin, such as Wang resin, using trifluoroacetic acid (TFA). mdpi.com

Characterization of synthesized this compound and its analogs typically involves reversed-phase high-performance liquid chromatography (RP-HPLC) to determine purity and mass spectrometry (MS), such as electrospray ionization mass spectrometry (ESI-MS), to confirm the identity and molecular weight of the synthesized peptide. mdpi.compreprints.orgmdpi.com Purity levels of synthesized peptides are often reported as greater than 95%. mdpi.comresearchgate.net

Studies on other scorpion venom peptides, such as Stigmurin and its analogs, provide insights into the characterization techniques used for this compound-related peptides. These studies utilize circular dichroism (CD) to assess secondary structure, confirming the predicted α-helix conformation in structure-promoting environments like trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS). mdpi.complos.org In silico analysis using tools like HeliQuest can predict parameters such as helical-wheel plots, net charges, mean hydrophobicity values, and hydrophobic moments, which are crucial for understanding the relationship between structure and activity. mdpi.com

While the provided search results mention the potential for chemical addition of different molecules via covalent grafting and incorporation into nanosystems for antimicrobial peptides in general encyclopedia.pub, specific detailed methodologies for the synthesis of this compound conjugates are not extensively described within the search snippets. However, the concept of conjugating peptides to nanosystems like PLA-PEG nanoparticles has been explored for other antimicrobial peptides to improve stability and reduce toxicity while maintaining antimicrobial activity. ufrn.brresearchgate.net

Detailed research findings on this compound and its analogs often include data on their antimicrobial activity against various bacterial strains, particularly antibiotic-resistant ones like MRSA. nih.govnih.govnih.govresearchgate.net Minimal Inhibitory Concentration (MIC) values are commonly used to quantify this activity and are determined using methods like broth microdilution. mdpi.commdpi.comasm.org

The following table summarizes some reported MIC values for this compound against specific bacterial strains:

Bacterial StrainMIC (μg/ml)Source
Micrococcus luteus AB9311320 nih.gov
Bacillus thuringiensis AB9306650 nih.gov
Staphylococcus aureus AB9400420 nih.gov
Bacillus subtilis AB9102150 nih.gov
MRSA50 nih.govnih.gov
MRCNS50 nih.gov
PRSE50 nih.gov

Note: E. coli AB94012 and P. aeruginosa AB92037 were reported as insensitive to 100 μg/ml this compound. nih.gov

Research also involves time-kill kinetics to assess the speed of bacterial killing by the peptide mdpi.com and evaluation of hemolytic activity against human erythrocytes to assess potential toxicity. nih.govpreprints.org These characterization studies are essential for understanding the structure-activity relationships of this compound and its synthetic derivatives.

Elucidation of Imcroporin S Mechanism of Action and Molecular Interactions

Identification of Imcroporin's Molecular Targets

The primary molecular targets of this compound are components of the bacterial cell envelope, particularly the cell membrane. The selective toxicity of cationic AMPs towards bacterial cells over mammalian cells is often explained by the difference in membrane composition and charge. Bacterial membranes typically have a net negative charge due to the presence of anionic phospholipids, lipopolysaccharides (LPS) in Gram-negative bacteria, and teichoic acids in Gram-positive bacteria. frontiersin.orgfrontiersin.orgmdpi.comnih.gov In contrast, mammalian cell membranes are generally zwitterionic, with a lower net negative charge. frontiersin.orgfrontiersin.org

Receptor Binding and Ligand-Target Kinetics

While not interacting with classical protein receptors in the manner of some pharmaceuticals, this compound's interaction with bacterial membranes can be viewed as a form of ligand-target binding, driven primarily by electrostatic attraction between the peptide's positive charge and the negative charge of the bacterial membrane. frontiersin.orgnih.govfrontiersin.orgmdpi.comnih.gov This initial electrostatic interaction facilitates the accumulation and insertion of the peptide into the lipid bilayer. frontiersin.orgfrontiersin.org

The binding process is often described as rapid, leading to swift bactericidal effects. nih.govmdpi.comnih.gov Although specific quantitative data on this compound's association (kon) and dissociation (koff) rates or residence time (RT) with bacterial membranes are not extensively detailed in the available literature, the rapid killing kinetics observed for this compound and other AMPs suggest a fast association and disruptive interaction with the target membrane. nih.govfrontiersin.orgfrontiersin.orgnih.gov The interaction leads to membrane permeabilization, disrupting the barrier function of the bacterial cell. frontiersin.orgscielo.br

Enzyme Modulation and Mechanistic Inhibition Studies

While the predominant mechanism of this compound involves membrane disruption, some studies on AMPs suggest potential additional or downstream effects, including interactions with intracellular components. Some AMPs can translocate across the membrane and interact with intracellular targets frontiersin.org, or influence processes like phosphorylation critical for protein synthesis signaling pathways mdpi.comnih.gov. However, for this compound specifically, the available research heavily emphasizes the membrane-targeting mechanism as the primary mode of action. Detailed mechanistic studies demonstrating direct enzyme modulation or inhibition of specific biochemical pathways by this compound within bacterial cells are not prominently reported in the provided sources.

Investigation of this compound's Cellular and Subcellular Effects

This compound's interaction with bacterial membranes results in significant cellular and subcellular effects, ultimately leading to bacterial cell death.

Analysis of Intracellular Signaling Pathway Perturbations

The disruption of the bacterial cell membrane by this compound can lead to a cascade of intracellular events. While the precise details of how this compound perturbs specific intracellular signaling pathways are not extensively documented, the loss of membrane integrity can disrupt ion gradients, dissipate membrane potential, and lead to leakage of essential intracellular components. These events can indirectly affect various cellular processes and signaling pathways necessary for bacterial survival. General mechanisms for AMPs include the potential to alter intracellular signaling pathways frontiersin.org and down-regulate phosphorylation processes mdpi.comnih.gov, but specific data for this compound on this is limited in the search results.

Impact on Cellular Processes and Organelle Function

The primary impact of this compound on bacterial cells is the inhibition of growth and rapid killing. nih.govcpu-bioinfor.orgmdpi.comoup.com This is a direct consequence of membrane damage, which compromises the cell's ability to maintain homeostasis and carry out essential cellular processes like ATP synthesis and protein production. mdpi.com While AMPs have been suggested to bind to intracellular organelles nih.gov, the direct impact of this compound on specific bacterial organelles is not a central theme in the provided research. The overwhelming evidence points to the cell membrane as the critical site of action, leading to a breakdown of cellular function.

This compound demonstrates potent growth-inhibitory activity against Gram-positive bacteria, with varying minimum inhibitory concentrations (MICs) depending on the bacterial strain. nih.govcpu-bioinfor.org

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Bacterial Strains

Bacterial StrainTypeAntibiotic ResistanceMIC (μg/ml)Source
Micrococcus luteus AB93113Gram-positiveSensitive20 nih.govcpu-bioinfor.org
Bacillus thuringiensis AB93066Gram-positiveSensitive50 nih.govcpu-bioinfor.org
Staphylococcus aureus AB94004Gram-positiveSensitive20 nih.govcpu-bioinfor.org
Bacillus subtilis AB91021Gram-positiveSensitive50 nih.govcpu-bioinfor.org
MRSA P1386Gram-positiveResistant50 nih.gov
MRSA P1374Gram-positiveResistant50 nih.gov
MRCNS P1369Gram-positiveResistant50 nih.gov
PSSE P1111Gram-positiveSensitive20 nih.gov
Penicillin-resistant strain P1389Gram-positiveResistant50 nih.gov
Escherichia coli AB94012Gram-negativeInsensitive (>100)>100 nih.govcpu-bioinfor.org
Pseudomonas aeruginosa AB92037Gram-negativeInsensitive (>100)>100 nih.govcpu-bioinfor.org

The inhibitory effects of this compound on bacterial growth are concentration-dependent. nih.gov

This compound also exhibits relatively low cytotoxicity against mammalian cells and low hemolytic activity against human erythrocytes compared to its antibacterial potency, contributing to its selective toxicity towards bacteria. nih.govcpu-bioinfor.orgmdpi.com

Table 2: Hemolytic Activity of this compound Against Human Erythrocytes

This compound Concentration (μg/mL)Hemolytic Activity (%)Source
405 cpu-bioinfor.org
5020 nih.govcpu-bioinfor.org
10070 cpu-bioinfor.org

Biophysical and Structural Biology Approaches to this compound Interactions

Biophysical and structural studies provide insights into how this compound interacts with bacterial membranes. This compound is predicted to adopt a 100% alpha-helical secondary structure. nih.govchemrxiv.org This helical conformation is crucial for its function, as it facilitates the interaction with and insertion into the lipid bilayer of the bacterial membrane. frontiersin.orgfrontiersin.org

The amphipathic nature of the alpha-helix, with distinct hydrophobic and hydrophilic faces, is a key structural feature. nih.govchemrxiv.orgfrontiersin.orgfrontiersin.orgmdpi.com The hydrophobic face interacts with the lipid core of the membrane, while the cationic residues on the hydrophilic face interact electrostatically with the negatively charged phospholipid headgroups on the membrane surface. frontiersin.orgfrontiersin.orgmdpi.com This interaction mechanism, driven by both electrostatic and hydrophobic forces, leads to membrane destabilization and permeabilization. frontiersin.orgfrontiersin.org

Techniques such as helical wheel diagrams are used to visualize the amphipathic distribution of amino acids in the predicted alpha-helical structure of this compound. nih.govcpu-bioinfor.org Biophysical studies, including circular dichroism, can be employed to confirm the helical content and study conformational changes upon interaction with membrane mimetic environments. ufrn.brfrontiersin.org Molecular dynamics simulations can further analyze the dynamic interactions of this compound with lipid bilayers, providing detailed insights into the process of membrane insertion and pore formation. researchgate.net The disruption of the membrane can occur through various models, including pore formation, phase separation, and lipid bilayer rupture. frontiersin.org

Spectroscopic Characterization of this compound-Target Complexes

Spectroscopic techniques play a vital role in characterizing the structural properties of antimicrobial peptides like this compound and their interactions with target membranes or molecules. Circular Dichroism (CD) spectroscopy is commonly employed to determine the secondary structure of peptides in different environments, such as aqueous solutions and membrane-mimicking environments (e.g., in the presence of liposomes or detergents like SDS or TFE). researchgate.netresearchgate.net Studies on this compound and similar scorpion AMPs have indicated that these peptides often exhibit a random coil structure in aqueous solutions but adopt an alpha-helical conformation upon interacting with hydrophobic environments or membranes. uniprot.orgresearchgate.netresearchgate.netresearchgate.net This conformational change is considered important for their insertion into and disruption of bacterial membranes. uniprot.orgresearchgate.netresearchgate.net

Mass spectrometry (MS), including techniques like MALDI-TOF MS and LC/ESI-Q-TOF MS, is essential for confirming the molecular weight and purity of isolated peptides and for sequence analysis. researchgate.net These methods are routinely used in the characterization of venom components, including antimicrobial peptides. nih.govresearchgate.net While specific detailed spectroscopic data for this compound-target complexes were not extensively detailed in the provided snippets, the application of these techniques to this compound would involve analyzing shifts in CD spectra upon interaction with bacterial membrane models to understand induced structural changes and using MS to potentially identify peptide fragments or modifications resulting from interactions.

Computational Modeling and Docking Studies of this compound

Computational modeling and docking studies provide valuable insights into the potential interactions between this compound and its molecular targets at an atomic level. These in silico approaches can predict the three-dimensional structure of the peptide, analyze its physicochemical properties, and simulate its binding to bacterial membrane components or intracellular targets.

For antimicrobial peptides, computational studies often focus on:

Structure Prediction: Predicting the secondary and tertiary structure of the peptide, particularly its conformation in membrane-like environments. uniprot.orgresearchgate.net this compound is predicted to have a highly amphipathic nature with a 100% alpha-helical conformation. researchgate.net

Molecular Dynamics Simulations: Simulating the behavior of the peptide in a lipid bilayer environment to understand its insertion, orientation, and pore-forming capabilities.

Molecular Docking: Predicting the binding affinity and orientation of the peptide to specific target molecules, such as lipids, proteins, or DNA, although membrane interaction is a primary proposed mechanism for this compound. ufrn.bruniprot.orgwikipedia.org One study involving computational assessment of potential antiviral marine alkaloids mentioned docking scores for this compound against various targets in that context.

These computational methods complement experimental data by providing a theoretical framework for understanding the observed biological activity and guiding the design of peptide analogs with improved properties. uniprot.org

Omics-Based Approaches to Uncover this compound's Bioactivity Signatures

Omics technologies, such as transcriptomics, proteomics, and metabolomics, offer high-throughput methods to investigate the global biological impact of this compound exposure on target organisms, particularly bacteria. These approaches can reveal the cellular pathways and processes affected by the peptide, providing a broader understanding of its mechanism of action beyond direct membrane disruption.

Transcriptomics: Analyzing changes in gene expression profiles in bacteria treated with this compound can identify genes and pathways that are upregulated or downregulated in response to the peptide. This can indicate stress responses, alterations in metabolic processes, or activation of specific defense mechanisms in the bacteria. Omics approaches, especially transcriptomic analysis, have been instrumental in identifying a large number of scorpion venom peptides. nih.gov

Proteomics: Studying the changes in protein abundance and modification can provide direct evidence of the cellular machinery affected by this compound. This can include identifying proteins involved in cell wall synthesis, membrane integrity, protein synthesis, or other essential bacterial functions that are targeted or modulated by the peptide. Proteomic investigations are a key part of characterizing scorpion venoms.

Metabolomics: Analyzing the changes in the levels of small molecules (metabolites) within the bacteria can provide insights into the metabolic state of the cell and identify specific metabolic pathways that are perturbed by this compound.

While specific detailed omics data for this compound treatment were not found in the provided snippets, these technologies are increasingly applied in the study of antimicrobial peptides from venom to uncover their complex bioactivity signatures and identify potential cellular targets and resistance mechanisms. nih.gov

Biological Activities and Preclinical Pharmacological Profiling of Imcroporin

In Vitro Assessment of Imcroporin's Biological Effects

In vitro studies have been crucial in elucidating the direct impact of this compound on various cell types and its mechanisms of action at the cellular level. These assessments involve a range of functional assays and profiling techniques.

Cell-Based Functional Assays

Cell-based functional assays have demonstrated this compound's potent antimicrobial activity, particularly against Gram-positive bacteria, including antibiotic-resistant strains. Studies utilizing the microdilution method have determined the minimum inhibitory concentrations (MICs) of this compound against a panel of bacterial strains. For instance, this compound exhibited activity against Micrococcus luteus AB93113 (MIC 20 μg/ml), Bacillus thuringiensis AB93066 (MIC 50 μg/ml), Staphylococcus aureus AB94004 (MIC 20 μg/ml), and Bacillus subtilis AB91021 (MIC 50 μg/ml). nih.gov Notably, it demonstrated potency against methicillin-resistant Staphylococcus aureus (MRSA) strains, with MICs reported at 50 μg/ml for strains P1386 and P1374. nih.gov This activity against MRSA was found to be significantly lower (8-fold and 40-fold) than that of cefotaxime (B1668864) and penicillin, respectively. nih.govresearchgate.net this compound also showed effectiveness against other antibiotic-resistant pathogens, including methicillin-resistant coagulase-negative Staphylococcus (MRCNS) and penicillin-resistant Staphylococcus epidermidis (PRSE). nih.gov In contrast, Escherichia coli AB94012 and Pseudomonas aeruginosa AB92037, both Gram-negative bacteria, were reported as insensitive to this compound at concentrations up to 100 μg/ml. nih.gov

Beyond its antimicrobial effects, cell-based assays have also assessed the cytotoxicity of this compound against mammalian cells. Using the MTT assay, the cytotoxicity of this compound was evaluated on HEK293T and SMMC-7721 cell lines. nih.govresearchgate.net Hemolytic activity against human erythrocytes was also tested using a hemolysis assay, measuring hemoglobin release into the supernatant. nih.govresearchgate.net At a concentration of 50 μg/ml, where this compound effectively inhibited bacterial growth, the hemolytic activity against human erythrocytes was reported as lower than 50%. nih.gov At 100 μg/ml, this compound demonstrated different inhibitory rates against SMMC-7721 and HEK293T cells, killing almost all SMMC-7721 cells compared to approximately 25% of HEK293T cells. nih.gov This suggests a degree of selectivity between bacterial and certain mammalian cell types. The rapid killing effect of this compound on microorganisms in vitro has also been observed. nih.gov

The following table summarizes some of the in vitro antimicrobial activity data for this compound:

Bacterial StrainTypeAntibiotic ResistanceMIC (μg/ml)Source
Micrococcus luteus AB93113Gram-positive-20 nih.gov
Bacillus thuringiensis AB93066Gram-positive-50 nih.gov
Staphylococcus aureus AB94004Gram-positive-20 nih.gov
Bacillus subtilis AB91021Gram-positive-50 nih.gov
MRSA P1386Gram-positiveMethicillin-resistant50 nih.gov
MRSA P1374Gram-positiveMethicillin-resistant50 nih.gov
MRCNS P1369Gram-positiveMethicillin-resistant50 nih.gov
PRSEGram-positivePenicillin-resistantEffective nih.gov
E. coli AB94012Gram-negative->100 nih.gov
P. aeruginosa AB92037Gram-negative->100 nih.gov

High-Throughput Screening for Biological Activities

While the search results describe the screening and isolation of this compound from a cDNA library nih.govresearchgate.net, they primarily detail the characterization of its biological activities using standard in vitro assays such as MIC determination, MTT assays, and hemolysis assays. These methods are fundamental for assessing the biological effects of a compound and can be components of high-throughput screening (HTS) approaches, which are widely used in drug discovery to test large numbers of compounds against specific biological targets or for various biological activities researchgate.netbmglabtech.comdrugtargetreview.com. Although the available information does not explicitly describe a large-scale HTS campaign using this compound against a diverse panel of targets, the in vitro assays performed represent the initial screening and profiling steps applied to this compound to identify and characterize its primary biological activities, particularly its antimicrobial properties. nih.gov The rapid killing effect observed in vitro is a key finding from these initial assessments. nih.gov

Receptor and Enzyme Activity Profiling

Research into the mechanism of action of this compound suggests that its antimicrobial activity is primarily mediated through membrane disruption, a common characteristic of cationic antimicrobial peptides due to their interaction with negatively charged bacterial cell membranes. nih.gov While specific host receptor binding or enzyme inhibition profiling in mammalian systems was not detailed in the provided search results, one study investigated the impact of this compound on bacterial enzyme activity as a measure of its killing effect. An enzyme release assay measuring catalase activity in the supernatant of treated bacteria was used to confirm the rapid killing effects. nih.govplos.org This assay demonstrated the release of intracellular enzymes upon exposure to this compound, indicative of bacterial cell membrane damage and lysis. nih.govplos.org This finding supports the proposed membrane-disrupting mechanism of action.

In Vivo Efficacy Studies in Animal Models

Preclinical in vivo studies are essential to evaluate the efficacy of a compound in a living system and to understand its effects within a complex biological environment ijrpc.comenqubio.com. This compound's in vivo efficacy has been investigated in relevant animal models of bacterial infection.

Selection and Validation of Relevant Animal Models

A mouse model of Staphylococcus aureus infection has been utilized to assess the in vivo antimicrobial efficacy of this compound. nih.govresearchgate.net Specific-pathogen-free KM mice were selected for these studies. nih.gov The model involved inducing infection by intraperitoneal injection of a lethal dose of S. aureus. nih.gov The relevance of this model is based on S. aureus being a significant human pathogen, including antibiotic-resistant strains like MRSA, which this compound has shown activity against in vitro. nih.govoup.commdpi.com Validation of the model is supported by the inclusion of control groups, such as untreated mice receiving saline and mice treated with a standard antibiotic (vancomycin), allowing for comparison of treatment outcomes. nih.gov The infective dose of bacteria was determined based on the 50% lethal dose (LD50) for mice, ensuring a challenging infection scenario. nih.gov

Pharmacodynamic Biomarker Assessment in Animal Models

In the mouse model of S. aureus infection, the primary pharmacodynamic outcomes assessed were the reduction of bacterial burden and the impact on host survival. Twenty-four hours after treatment with this compound, the bacterial counts in the peritoneal fluid of infected mice were measured. nih.gov Treatment with this compound at 60 mg/kg resulted in a decrease in peritoneal bacterial counts compared to the untreated control group. nih.gov

Furthermore, the survival rate of infected mice was monitored over a period of 7 days. nih.gov In the study, 100% survival after 7 days was observed in the groups treated with this compound (60 mg/kg) or vancomycin, while the untreated control group showed significantly lower survival. nih.govresearchgate.net These results indicate that this compound effectively protected the mice against the microbial infection. nih.gov Bacterial counts and survival rate in this context serve as key pharmacodynamic biomarkers, directly reflecting the in vivo efficacy of this compound in controlling the infection. While other types of pharmacodynamic biomarkers related to host immune response could potentially be assessed mdpi.com, the provided research focuses on these direct measures of antimicrobial effectiveness in the animal model.

The following table summarizes the in vivo efficacy data from the mouse infection model:

Treatment GroupDose (mg/kg)Peritoneal Bacterial Counts (CFU/ml) - 24h Post-infectionSurvival Rate (at 7 days)Source
Untreated Control (Saline)-High (specific value not provided in snippet)0% (implied by 100% death by day 5 in another source) nih.govresearchgate.net
This compound60Reduced (compared to control)100% nih.govresearchgate.net
Vancomycin60Reduced (compared to control)100% nih.govresearchgate.net

Efficacy Evaluation in Disease-Relevant Animal Models

The antimicrobial efficacy of this compound has been investigated in in vivo models, specifically in a mouse model of bacterial infection. Studies using specific-pathogen-free KM mice infected with Staphylococcus aureus (AB94004) demonstrated the protective effects of this compound. nih.gov

In these experiments, this compound treatment was shown to effectively protect mice and enable their survival following bacterial challenge. nih.gov Compared to untreated control groups, mice receiving this compound exhibited significantly improved survival rates. researchgate.net For instance, in one study, this compound treatment resulted in 100% survival after 7 days in mice infected with S. aureus, whereas the untreated control group showed 100% mortality after 5 days. researchgate.net Furthermore, treatment with this compound led to a reduction in peritoneal bacterial counts in infected mice. nih.gov

These findings suggest that this compound possesses potent anti-infective activity in vivo, highlighting its potential as a therapeutic agent for bacterial infections, particularly those caused by Gram-positive bacteria like S. aureus, including antibiotic-resistant strains such as MRSA. nih.govresearchgate.net

The following table summarizes key findings from efficacy evaluations in animal models:

Animal ModelPathogen StrainTreatment OutcomeReference
KM Mouse (Infection)Staphylococcus aureusImproved survival rate, reduced bacterial counts nih.govresearchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies of this compound

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. SAR and QSAR studies aim to elucidate which structural features are essential for its antimicrobial effects and to predict the activity of modified or related compounds. jetir.orgresearchgate.netslideshare.net

Mapping Pharmacophores and Key Structural Determinants

This compound is characterized as a cationic antimicrobial peptide. nih.govresearchgate.net The mechanism of action for many cationic AMPs involves interactions with the negatively charged bacterial cell membrane, leading to membrane disruption. Key structural determinants influencing the activity of such peptides include cationicity, alpha-helicity, and hydrophobicity. nih.govresearchgate.net

Increasing the cationicity and alpha-helicity of similar peptides has been shown to potentially increase antimicrobial activity while decreasing cytotoxicity. nih.gov The net positive charge of cationic AMPs enhances their affinity for the negatively charged bacterial membrane. The amphipathic nature, often involving an alpha-helical structure with distinct hydrophilic and hydrophobic faces, facilitates interaction with and insertion into the lipid bilayer of bacterial membranes. researchgate.netchemrxiv.org While the precise pharmacophore of this compound requires detailed mapping, the general principles governing cationic AMPs suggest that the distribution and balance of charged and hydrophobic residues within its structure are critical for its interaction with bacterial targets.

Computational Approaches to SAR/QSAR Analysis

Computational methods play a significant role in SAR and QSAR studies of peptides like this compound. These approaches can help predict biological activity based on molecular structure and analyze the properties of peptides. jetir.orgresearchgate.netresearchgate.netmdpi.com

Optimization of this compound for Desired Biological Profiles

Insights gained from SAR and QSAR studies can guide the optimization of this compound to enhance its desired biological activities and potentially reduce unwanted effects. Understanding the relationship between structure and function provides clues for designing modified peptides with improved bioactivity. nih.gov

Modifications, such as amino acid substitutions, can be explored to alter properties like cationicity, hydrophobicity, and alpha-helicity, thereby influencing antimicrobial potency and selectivity against different bacterial species, as well as cytotoxicity. nih.govresearchgate.net For instance, increasing the number of positively charged amino acids can raise the affinity of peptides to the bacterial membrane. Conversely, increasing hydrophobicity might increase interaction with mammalian membranes, potentially leading to higher hemolytic activity. By systematically modifying the peptide sequence and evaluating the resulting changes in activity through experimental testing and computational analysis, researchers can work towards developing this compound analogs with optimized therapeutic profiles.

Advanced Analytical Methodologies for Imcroporin Characterization and Analysis

Chromatographic Techniques for Imcroporin Separation and Quantification

Chromatographic techniques are fundamental for isolating this compound from complex biological matrices, such as scorpion venom, and for assessing its purity and quantifying its presence in samples. These methods leverage the differential interactions of the peptide with a stationary phase and a mobile phase, allowing for its separation from other components.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP) mode, is a widely employed technique for the separation and purification of peptides, including this compound. RP-HPLC separates compounds based on their hydrophobicity. In the analysis of scorpion venoms and purified peptides like this compound, RP-HPLC typically utilizes a stationary phase with hydrophobic ligands, such as a C18 column. The mobile phase often consists of a gradient of increasing organic solvent concentration (e.g., acetonitrile) in an aqueous solution containing a small percentage of an acidic modifier (e.g., trifluoroacetic acid (TFA)). Detection is commonly performed using UV detectors, often at wavelengths around 210 nm, which is suitable for peptide bonds.

RP-HPLC is essential for obtaining highly pure this compound samples after initial extraction steps from venom. The purity of synthesized or purified this compound is routinely assessed by RP-HPLC, with studies reporting purity levels typically exceeding 95%. The retention time of this compound under specific HPLC conditions serves as a characteristic parameter for its identification and allows for its quantification based on peak area compared to standards.

Detailed research findings highlight the effectiveness of RP-HPLC in separating peptides from scorpion venom. For instance, studies on Naja haje haje venom, which also contains peptides, describe optimized RP-HPLC methods using a C16 column with a gradient of acetonitrile (B52724) and TFA in water, monitored at 210 nm, to achieve optimal separation. While this specific example is for snake venom, the principles and methodology are directly applicable to peptide separation from scorpion venom, including this compound. Another study on Mesobuthus martensii venom utilized RP-HPLC with a C18 column and an acetonitrile/TFA gradient for the separation of venom components, followed by mass spectrometry for identification.

Gas Chromatography (GC)

Gas Chromatography (GC) is a chromatographic technique typically used for the separation of volatile or semi-volatile compounds. While GC is a powerful analytical tool, it is less commonly applied directly to the analysis of peptides like this compound, which are generally non-volatile due to their size and polar nature. Peptides would typically require derivatization to become amenable to GC analysis, which can complicate the analysis and potentially alter the compound's structure. However, GC, often coupled with Mass Spectrometry (GC-MS), is mentioned in the context of analyzing other components in natural products or for identifying specific fragments after degradation or derivatization. For the direct characterization and quantification of intact this compound, HPLC and UPLC are generally preferred due to their suitability for non-volatile and larger molecules.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes smaller particle size stationary phases and higher mobile phase pressures. This results in improved resolution, sensitivity, and speed of analysis compared to conventional HPLC. UPLC is particularly advantageous for the analysis of complex samples and for achieving higher throughput. While specific detailed applications of UPLC solely for this compound are not as extensively documented in the provided search results as HPLC, UPLC is a standard technique in peptide analysis, often coupled with mass spectrometry (UPLC-MS or UPLC-MS/MS).

UPLC systems, such as nanoACQUITY UPLC, equipped with C18 columns, are used for high-resolution separation of peptides from biological samples. The use of smaller particles (e.g., 1.7 μm) in UPLC columns allows for more efficient separations. Given that this compound is a peptide, UPLC-MS/MS would be a highly effective method for its separation, detection, and quantification, offering advantages in terms of speed and sensitivity over traditional HPLC-MS. Studies on the analysis of other compounds, such as immunosuppressants, demonstrate the capability of UPLC-MS/MS for rapid and robust quantification in complex matrices. Although direct data tables for this compound analysis by UPLC were not found, the principles and demonstrated applications of UPLC in peptide and small molecule analysis indicate its relevance and potential for this compound characterization.

Spectroscopic Techniques for this compound Structural Elucidation and Purity Assessment

Spectroscopic techniques provide valuable information about the structure, composition, and purity of this compound. These methods probe the interaction of this compound molecules with electromagnetic radiation or other forms of energy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the full 3D structure of this compound determined solely by NMR is not explicitly detailed in the provided results, studies on related scorpion venom peptides highlight the application of NMR for structural analysis. For example, NMR spectroscopy was used to determine the structure of ImKTx104, another toxin from Isometrus maculatus, revealing its fold motif and disulfide bridge arrangement. Secondary structure prediction and helical wheel analysis, often supported by techniques like Circular Dichroism (CD), have suggested that this compound adopts a highly amphipathic nature with a 100% alpha-helical conformation. NMR can provide experimental validation for these predicted structural features and offer insights into the peptide's behavior in different environments, such as in the presence of membrane mimetic.

NMR data processing and analysis involve specialized software to interpret the complex spectra and derive structural constraints. Techniques like TOCSY, NOESY, and 15N-edited 3D NOESY-HSQC are commonly used in peptide NMR to obtain through-bond and through-space correlation information necessary for resonance assignments and structure calculation.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) are indispensable techniques for determining the molecular mass of this compound, confirming its identity, assessing its purity, and elucidating its amino acid sequence. MS measures the mass-to-charge ratio (m/z) of ions, providing a highly accurate determination of the molecular weight. MS/MS involves the fragmentation of selected ions and analysis of the resulting fragment ions, which provides sequence information for peptides.

Various ionization techniques are coupled with MS for peptide analysis, including Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). ESI is often coupled with liquid chromatography (LC-ESI-MS), including HPLC-MS and UPLC-MS, allowing for the separation of peptides before their introduction into the mass spectrometer. MALDI-TOF MS is commonly used for determining the molecular mass of peptides and assessing their purity.

Research on this compound and similar peptides frequently utilizes MS and MS/MS. For instance, MALDI-TOF MS analysis confirmed the molecular mass of synthetic ctriporin, a peptide similar to this compound, and was used to assess its purity. LC-ESI-Q-TOF MS has been employed for the identification and sequencing of peptides in scorpion venom by matching MS/MS data against databases. This approach allows for the confirmation of the amino acid sequence of identified peptides, including potential variants or modified forms of this compound.

The combination of chromatographic separation (HPLC or UPLC) with mass spectrometry (LC-MS or UPLC-MS) is a powerful workflow for the comprehensive analysis of this compound in complex samples, enabling its identification, quantification, and structural characterization through accurate mass measurement and fragmentation analysis.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental spectroscopic techniques widely employed in organic chemistry for compound identification and structural elucidation. IR spectroscopy probes the vibrational transitions of molecules, providing information about the functional groups present. When infrared radiation interacts with a molecule, different wavelengths are absorbed depending on the molecular structure and the types of bonds. solubilityofthings.comorgchemboulder.com These absorptions lead to characteristic peaks in the IR spectrum, which acts as a unique "fingerprint" for the molecule. solubilityofthings.commicrobenotes.com Stronger bonds and lighter atoms typically vibrate at higher stretching frequencies (wavenumbers). libretexts.org The region from 4000-1300 cm⁻¹ is particularly useful for identifying specific functional groups. orgchemboulder.com For this compound, IR spectroscopy would be invaluable for identifying key functional groups such as hydroxyl (-OH), carbonyl (C=O), amine (N-H), or specific carbon-carbon bond stretches, providing initial clues about its molecular structure. solubilityofthings.comlibretexts.org Comparing the IR spectrum of this compound to reference spectra of known compounds could also aid in its identification or confirmation of its structure. orgchemboulder.com

UV-Vis spectroscopy, on the other hand, involves the absorption of ultraviolet or visible light, which induces electronic transitions within a molecule. longdom.orgsolubilityofthings.com This technique is particularly useful for compounds containing chromophores, which are functional groups that absorb light in the UV-Vis region. mrclab.com The UV-Vis spectrum of a compound shows absorbance as a function of wavelength. longdom.org Each compound exhibits a unique UV absorption spectrum based on its electronic structure. longdom.org For this compound, UV-Vis spectroscopy could provide information about the presence of conjugated systems, aromatic rings, or other chromophoric functionalities. longdom.org It is also a valuable tool for quantitative analysis, allowing for the determination of this compound's concentration in a solution based on the Beer-Lambert Law, which relates absorbance to concentration and path length. longdom.orgsolubilityofthings.commrclab.comwepub.org By measuring the absorbance of this compound at a specific wavelength and comparing it to a calibration curve generated from standards of known concentrations, its quantity can be accurately determined. longdom.orgmrclab.com

While IR spectroscopy provides insights into molecular vibrations and functional groups, and UV-Vis spectroscopy focuses on electronic transitions and concentration, both techniques are non-destructive and relatively straightforward to implement, making them essential first steps in the spectroscopic characterization of this compound. microbenotes.comwepub.orgsmacgigworld.com

Circular Dichroism (CD) Spectroscopy for Stereochemical Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique specifically used to study chiral molecules and their stereochemical properties. mtoz-biolabs.comchiralabsxl.comwikipedia.org CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by an optically active sample. mtoz-biolabs.comwikipedia.org This differential absorption occurs in the absorption bands of chiral molecules. wikipedia.org The resulting CD spectrum, a plot of differential absorbance versus wavelength, provides unique information about the molecule's three-dimensional structure and conformation. mtoz-biolabs.comresearchgate.net

For this compound, if it is a chiral compound, CD spectroscopy would be crucial for understanding its stereochemistry, including the presence of enantiomers or diastereomers. mtoz-biolabs.comchiralabsxl.com The CD spectrum is highly sensitive to the spatial arrangement of atoms and functional groups. mtoz-biolabs.com Comparing the CD spectrum of this compound to the spectra of compounds with known absolute configurations and similar structures can help in assigning its stereochemistry. mtoz-biolabs.comchiralabsxl.com While ab initio calculation of electronic CD spectra is possible, comparing experimental spectra with those of known standards or utilizing theoretical calculations, often supported by quantum chemistry, are common approaches for stereochemical assignment. chiralabsxl.comresearchgate.netnih.gov The sign and intensity of the peaks in the CD spectrum provide a definitive indication of the handedness of the compound. chiralabsxl.com CD spectroscopy is particularly valuable when other techniques, such as X-ray crystallography, are not applicable or yield inconclusive results for determining absolute configuration. nih.gov

Hyphenated Techniques and Advanced Detection Methods for this compound

Hyphenated techniques combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry or other detectors. These techniques are essential for analyzing complex mixtures containing this compound or for gaining more detailed structural information.

LC-MS/MS and GC-MS for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used hyphenated techniques for the separation, identification, and quantification of compounds in complex mixtures. thermofisher.comchemyx.comjove.comlongdom.orgwikipedia.org

GC-MS is typically employed for the analysis of volatile and semi-volatile organic molecules. thermofisher.commeasurlabs.com In GC-MS, the sample is first vaporized and separated into its individual components based on their boiling points and interactions with a stationary phase in a gas chromatography column. thermofisher.comlongdom.orgmeasurlabs.com As each compound elutes from the GC column, it enters a mass spectrometer, where it is ionized and fragmented. thermofisher.comlongdom.org The mass spectrometer then measures the mass-to-charge ratio (m/z) of the ions and fragments, generating a mass spectrum that serves as a unique fingerprint for the compound. thermofisher.comlongdom.org GC-MS is a powerful tool for separating complex mixtures containing hundreds of compounds and is widely used in environmental testing, food safety, and forensic analysis. thermofisher.commeasurlabs.com If this compound is volatile or can be derivatized to be volatile, GC-MS could be used to identify and quantify it within a complex matrix, and the fragmentation pattern from the MS would provide structural information. thermofisher.comlongdom.orgmtu.edu

LC-MS, on the other hand, is suitable for the analysis of larger, polar, ionic, thermally unstable, and non-volatile compounds that are not amenable to GC-MS. chemyx.comwikipedia.org LC-MS couples liquid chromatography (often High-Performance Liquid Chromatography, HPLC) with mass spectrometry. chemyx.comjove.comwikipedia.org HPLC separates components of a mixture based on their physico-chemical properties and interactions with a stationary phase and a liquid mobile phase. chemyx.comjove.com The separated components then enter the mass spectrometer via a suitable interface, where they are ionized and detected based on their m/z ratio. chemyx.comjove.comscientistlive.com LC-MS/MS (tandem mass spectrometry) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented further, providing more detailed structural information and enhancing selectivity and sensitivity. jove.comnih.govnih.gov LC-MS/MS is particularly powerful for identifying and quantifying analytes in complex matrices and can differentiate co-eluting peaks based on their mass and fragmentation patterns. jove.comscientistlive.com If this compound is non-volatile or polar, LC-MS or LC-MS/MS would be the preferred technique for its analysis in complex samples, offering high sensitivity and specificity. chemyx.comwikipedia.orgrsc.org

Both LC-MS/MS and GC-MS provide valuable data in the form of chromatograms (showing separated components over time) and mass spectra (providing molecular weight and structural information). thermofisher.comlongdom.orgmtu.edu The combination of retention time (from chromatography) and mass spectral data allows for confident identification and quantification of this compound in complex samples. thermofisher.comlongdom.orgmtu.edu

Imaging Mass Spectrometry (IMS) for Spatial Distribution

Imaging Mass Spectrometry (IMS), also known as Mass Spectrometry Imaging (MSI), is an advanced technique that allows for the visualization of the spatial distribution of molecules directly on a sample surface. nih.govportlandpress.comwikipedia.orgpnnl.govscilifelab.se Unlike traditional mass spectrometry which analyzes homogenized samples, IMS collects mass spectra at defined spatial coordinates across the sample, building detailed molecular maps. portlandpress.comwikipedia.org This technique is label-free and can image thousands of molecules simultaneously. nih.govportlandpress.compnnl.gov

For studies involving the distribution of this compound within a solid sample, such as a tissue section or a material, IMS would be an invaluable tool. The process typically involves preparing a thin section of the sample and scanning its surface with an ionization source (e.g., MALDI or DESI). nih.govportlandpress.comwikipedia.orgscilifelab.se A mass spectrum is acquired at each pixel location on the sample surface. nih.govportlandpress.comwikipedia.org By selecting the characteristic m/z value corresponding to this compound, an image can be generated that depicts its relative abundance and distribution across the scanned area. nih.govwikipedia.org This provides crucial spatial information that is lost in traditional bulk analysis. IMS can provide insights into where this compound is localized within a sample, which could be important for understanding its function or behavior. nih.govportlandpress.compnnl.gov While often considered qualitative, quantitative analysis is also possible with IMS. wikipedia.org Tandem MS (MS/MS) can be integrated with IMS to provide structural confirmation of this compound within specific spatial locations. nih.gov

Microfluidics-Based Analytical Platforms

Microfluidics involves the manipulation of small volumes of fluids within micro-scale channels, typically on a chip-sized device (lab-on-a-chip). nih.govfrontiersin.orgroutledge.comresearchgate.net Microfluidics-based analytical platforms offer several advantages for chemical analysis, including reduced sample and reagent consumption, faster analysis times, increased throughput, and the potential for integrating multiple analytical steps on a single device. frontiersin.orgroutledge.comresearchgate.net

For the analysis of this compound, microfluidics could be applied in various ways. Microfluidic devices can incorporate separation modalities such as chromatography or electrophoresis within microchannels, allowing for efficient separation of this compound from other components in a sample using minimal volumes. nih.govroutledge.com Integrated detectors, including spectroscopic or electrochemical sensors, can then quantify this compound as it elutes. routledge.com Microfluidics is particularly well-suited for applications requiring high-throughput analysis or analysis of limited sample volumes. nih.govfrontiersin.orgresearchgate.net For example, microfluidic platforms could be developed for rapid screening of samples for the presence of this compound or for conducting miniaturized reactions involving this compound followed by on-chip analysis of the products. frontiersin.orgresearchgate.net The ability to precisely control fluid flow and reaction conditions at the microscale offers opportunities for developing highly efficient and sensitive analytical methods for this compound. researchgate.net Microfluidic paper-based analytical devices (μPADs) represent a low-cost and portable microfluidic platform with potential for rapid detection of analytes. bohrium.com

These advanced analytical methodologies, ranging from fundamental spectroscopic techniques to powerful hyphenated methods and miniaturized microfluidic platforms, provide a comprehensive toolkit for the detailed characterization and analysis of this compound, enabling researchers to gain a deeper understanding of its chemical properties and behavior in various contexts.

Future Directions and Broader Implications of Imcroporin Research

Unexplored Biological and Mechanistic Pathways of Imcroporin

While the primary mechanism of this compound is understood to involve the disruption of microbial cell membranes through electrostatic interactions with negatively charged phospholipid headgroups, the full spectrum of its biological activities and underlying pathways is not yet completely elucidated. Future research should delve deeper into potential intracellular targets that this compound might interact with after translocation across the bacterial membrane. Understanding these interactions could reveal additional mechanisms contributing to its potent antibacterial effects and potentially uncover synergistic effects with other cellular processes.

Furthermore, investigating the specific molecular features of bacterial membranes or cellular components in certain strains that exhibit differential sensitivity to this compound could provide crucial insights into optimizing its efficacy and targeting specific pathogens. Detailed structure-activity relationship studies, building upon the known alpha-helical structure of this compound researchgate.net, are essential to correlate specific amino acid residues or structural motifs with distinct biological activities and target interactions. The diversity of AMP sequences from scorpion venoms offers a rich basis for such studies. Exploring the potential immunomodulatory activities of this compound, as observed for some other scorpion-derived peptides, could also reveal broader implications for its use in combating infections.

Potential for this compound as a Molecular Probe in Chemical Biology

Scorpion venom peptides, including AMPs, are recognized as valuable molecular probes for studying various biological targets, particularly ion channels. Although this compound's primary target appears to be bacterial membranes, its unique structure and activity profile suggest potential as a molecular probe in chemical biology. This compound or rationally designed analogs could be utilized to investigate the composition, dynamics, and integrity of bacterial membranes or specific membrane-associated proteins.

The stable nature of some scorpion venom peptides suggests that this compound could potentially be modified or labeled for use in tracking membrane interactions or cellular uptake in bacterial systems. Utilizing this compound as a probe could help to further dissect the membrane disruption process and identify specific lipid domains or protein interactions crucial for its activity. Its sequence could also serve as a template for designing probes to study related biological processes or targets in other organisms, drawing parallels with how other venom peptides have been employed to map ion channel proteins.

Development of Novel this compound-Based Research Tools and Reagents

The established antimicrobial activity of this compound against challenging pathogens like MRSA makes it a compelling template for the development of novel research tools and reagents. researchgate.netresearchgate.netnih.gov Future efforts can focus on designing and synthesizing this compound analogs with enhanced properties, such as improved stability, reduced potential for resistance development, or expanded spectrum of activity to include Gram-negative bacteria. nih.gov

Physicochemical-guided design strategies, which have been successful in optimizing other antimicrobial peptides, can be applied to this compound to modulate its charge, hydrophobicity, and amphipathicity, thereby influencing its interaction with different bacterial membranes and potentially reducing cytotoxicity to host cells. These modified peptides could serve as valuable reagents for in vitro and in vivo studies of bacterial pathogenesis, membrane biology, and the development of new antimicrobial strategies. Furthermore, this compound or its derivatives could be immobilized on surfaces or integrated into materials to create antimicrobial research tools or coatings.

Interdisciplinary Research Synergies and Collaborative Opportunities

Advancing research on this compound necessitates strong interdisciplinary synergies and collaborative efforts across various scientific domains. Chemists are crucial for the synthesis and modification of this compound and its analogs. Biologists, particularly microbiologists and cell biologists, are essential for studying its effects on bacterial cells, mammalian cells, and complex biological systems. Pharmacologists can investigate its pharmacokinetics, pharmacodynamics, and potential therapeutic applications.

The use of "omics" technologies, such as venomics, proteomics, and transcriptomics, has been instrumental in identifying and characterizing venom components like this compound, highlighting the need for collaboration between venom researchers and experts in these high-throughput techniques. Collaborative projects involving computational scientists are also vital for theoretical predictions and analysis. Bridging the gap between basic research on this compound's mechanisms and its potential applications will require close collaboration between academic institutions, research institutes, and potentially pharmaceutical companies for preclinical and clinical development.

Theoretical and Computational Advances in this compound Studies

Theoretical and computational methods play an increasingly important role in the study of antimicrobial peptides and can significantly accelerate this compound research. Bioinformatics tools can be used to analyze the sequence and predicted structure of this compound, compare it to other known AMPs, and identify potential functional motifs.

Molecular dynamics simulations can provide detailed insights into the interaction of this compound with model bacterial membranes at the atomic level, helping to visualize and understand the membrane insertion and disruption processes. Molecular docking studies can be employed to predict potential interactions with specific protein targets, both in bacteria and host cells. In silico design and screening of this compound analogs can help prioritize candidates for synthesis and experimental testing, saving time and resources. These computational approaches can provide theoretical support for experimental findings and guide the rational design of this compound-based peptides with improved properties.

Minimum Inhibitory Concentrations (MICs) of this compound Against Staphylococcus aureus Strains

Bacterial StrainThis compound MIC (µg/ml)Cefotaxime (B1668864) MIC (µg/ml)Penicillin MIC (µg/ml)Source Organism
S. aureus AB9400420NDNDIsometrus maculates
MRSA5040200Isometrus maculates
MRCNS50400NDIsometrus maculates
PRSE50ND1000Isometrus maculates
PSSE (P1111)20NDNDIsometrus maculates
Penicillin-resistant (P1389)50NDNDIsometrus maculates

*ND: Not Determined

Q & A

Q. How should researchers pre-register hypotheses to avoid HARKing (Hypothesizing After Results are Known) in this compound studies?

  • Methodological Answer : Submit study designs to platforms like Open Science Framework (OSF) or ClinicalTrials.gov before data collection. Specify primary endpoints, statistical methods, and exclusion criteria. For exploratory analyses, clearly label them as post hoc and adjust p-values using Bonferroni or FDR correction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.